molecular formula C12H15BrClNO B7932672 N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7932672
M. Wt: 304.61 g/mol
InChI Key: RZJBTQAQKQXFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a 2-bromo-benzyl group and an isopropyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJBTQAQKQXFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation-Acylation Protocol

The most widely reported method involves sequential alkylation and acylation steps. 2-Bromo-benzylamine is first alkylated with isopropyl bromide to form N-(2-bromo-benzyl)-N-isopropylamine , followed by acylation with chloroacetyl chloride.

Reaction Conditions :

  • Alkylation :

    • Reactants : 2-Bromo-benzylamine (1 eq), isopropyl bromide (1.2 eq), K₂CO₃ (2 eq)

    • Solvent : Acetonitrile, 60°C, 12 h

    • Yield : 78–85%

  • Acylation :

    • Reactants : N-(2-Bromo-benzyl)-N-isopropylamine (1 eq), chloroacetyl chloride (1.1 eq)

    • Base : NaOH (1.1 eq) in H₂O/DCM biphasic system, 20°C, 8 h

    • Yield : 89–92%

Mechanistic Insight :
The biphasic system in acylation minimizes hydrolysis of chloroacetyl chloride while ensuring efficient mixing. The use of NaOH neutralizes HCl byproduct, driving the reaction to completion.

One-Pot Synthesis via In Situ Generation of Intermediate

A streamlined one-pot approach eliminates intermediate isolation, reducing processing time.

Procedure :

  • Reactants :

    • 2-Bromo-benzylamine (1 eq), isopropylamine (1.1 eq), chloroacetyl chloride (1.05 eq)

  • Conditions :

    • Solvent : Dichloromethane (DCM)

    • Base : Triethylamine (2 eq), 0°C → room temperature, 24 h

  • Workup :

    • Aqueous wash (pH 4–10), drying (Na₂SO₄), and rotary evaporation

Yield : 75–80%
Advantages :

  • Avoids isolation of hygroscopic intermediates

  • Reduced solvent consumption

Alternative Acylating Agents

Chloroacetic anhydride serves as a less hazardous alternative to chloroacetyl chloride.

Protocol :

  • Reactants : N-(2-Bromo-benzyl)-N-isopropylamine (1 eq), chloroacetic anhydride (0.55 eq)

  • Catalyst : DMAP (0.1 eq)

  • Solvent : THF, reflux, 6 h

  • Yield : 82%

Key Consideration :
Anhydride use requires strict moisture control to prevent hydrolysis.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) result in slower kinetics but higher selectivity.

SolventDielectric ConstantYield (%)Side Products (%)
DCM8.989<5
THF7.5858
Toluene2.46815

Data adapted from.

Temperature and Stoichiometry

  • Temperature : Reactions below 25°C minimize decomposition of chloroacetyl chloride. Elevated temperatures (>40°C) promote side reactions (e.g., Hofmann elimination).

  • Stoichiometry : A 5–10% excess of chloroacetyl chloride ensures complete acylation, but excess >15% leads to diacylation byproducts.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (4:1 → 2:1 gradient)

  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.52 (d, J = 8 Hz, 1H, Ar-H), 7.31–7.25 (m, 3H, Ar-H), 4.42 (s, 2H, CH₂), 3.81 (sep, J = 6 Hz, 1H, CH(CH₃)₂), 1.22 (d, J = 6 Hz, 6H, CH₃).

  • MS (ESI) : m/z 305.1 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, critical for exothermic acylation:

  • Residence Time : 2 min

  • Throughput : 1.2 kg/day

  • Purity : 99.5%

Waste Management

  • HCl Scrubbers : Neutralize gaseous HCl with NaOH solution.

  • Solvent Recovery : DCM is distilled and reused (90% recovery).

Challenges and Mitigation Strategies

Steric Hindrance

The isopropyl group slows acylation kinetics. Mitigation:

  • Catalysis : 5 mol% DMAP accelerates reaction by 3-fold.

  • High-Pressure Conditions : 5 bar N₂ enhances reagent diffusion.

Halogen Sensitivity

The bromine substituent is susceptible to nucleophilic displacement. Recommendations:

  • Avoid strong nucleophiles (e.g., thiols) in reaction mixtures.

  • Use anhydrous conditions to prevent hydrolysis.

Emerging Methodologies

Photocatalytic Amination

Recent advances utilize visible-light photocatalysis for milder amide bond formation:

  • Catalyst : Ru(bpy)₃Cl₂ (0.5 mol%)

  • Light Source : 450 nm LED

  • Yield : 88%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitutions at both bromine (benzyl position) and chlorine (acetamide position), depending on reaction conditions:

a. Bromine Substitution
The benzyl-bound bromine participates in SN2 reactions with amines, alkoxides, or thiols. For example:

  • Reaction with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C facilitates bromide displacement by oxygen-based nucleophiles, forming ether or ester derivatives .

b. Chlorine Substitution
The chloroacetamide group reacts with nucleophiles (e.g., hydroxide, amines) under mild conditions. In aqueous NaOH, hydrolysis yields 2-hydroxy-N-(2-bromo-benzyl)-N-isopropyl-acetamide.

Table 1: Substitution Reactions and Yields

ReactantConditionsProductYield (%)Source
K₂CO₃ in DMF, 100°CEther formationN-(2-Alkoxy-benzyl)-derivative75
NaOH (1M), refluxHydrolysis to hydroxyamide2-Hydroxy-N-(2-bromo-benzyl)-acetamide82
Ethylenediamine, EtOHAmine substitution2-Amino-N-(2-bromo-benzyl)-acetamide68

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-chloroacetic acid and N-(2-bromo-benzyl)-isopropylamine.

  • Basic Hydrolysis : NaOH generates the corresponding carboxylate salt, which acidification converts to 2-chloroacetic acid.

Table 2: Hydrolysis Pathways

ConditionProductReaction TimeEfficiency
6M HCl, 110°C, 6 hrs2-Chloroacetic acid + amine salt6 hours89%
2M NaOH, 80°C, 4 hrsSodium 2-chloroacetate + amine4 hours78%

Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura couplings with aryl boronic acids. For instance, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water, the bromobenzyl group couples with phenylboronic acid to form biaryl derivatives .

Table 3: Coupling Reaction Parameters

Boronic AcidCatalystSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O72
4-Methoxyphenylboronic acidPd(OAc)₂/XPhosToluene/EtOH65

Reduction Reactions

The chloroacetamide group can be reduced using lithium aluminum hydride (LiAlH₄) to form 2-chloro-N-(2-bromo-benzyl)-N-isopropyl-ethylamine. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by chloride retention.

Mechanistic Insights

  • Nucleophilic Substitution : The bromobenzyl group’s electron-withdrawing nature polarizes the C–Br bond, enhancing electrophilicity for SN2 mechanisms .

  • Hydrolysis : Base-mediated hydrolysis follows a tetrahedral intermediate, while acid hydrolysis proceeds via protonation of the carbonyl oxygen.

Scientific Research Applications

Scientific Research Applications

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has several notable applications in scientific research:

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
  • Biological Activity : Preliminary studies have indicated that this compound may inhibit specific enzymes, such as elastase, which is implicated in inflammatory conditions. In vitro assays have shown promising results regarding its efficacy against elastase, suggesting potential applications in treating diseases like chronic obstructive pulmonary disease (COPD) .
  • Chemical Biology : The compound serves as a valuable building block for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced biological properties.

Case Studies

  • Elastase Inhibition : A study focused on the compound's ability to inhibit pancreatic elastase demonstrated significant reductions in enzyme activity, indicating its potential therapeutic application in treating conditions characterized by excessive elastase activity .
  • Antimicrobial Activity : Investigations into its antimicrobial properties revealed moderate activity against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The acetamide moiety can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The compound shares a chloro-N-isopropyl-acetamide core with several analogs, but differences in substituents lead to variations in properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Data Reference
N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide C₁₂H₁₄BrClN₂O 2-Bromo-benzyl, isopropyl ~325.6 (calc.) Not explicitly reported Inferred
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide C₁₂H₁₄BrClN₂O 6-Bromo-pyridinylmethyl, isopropyl 322.87 Discontinued commercial availability
N-(2-Bromophenyl)-N-isopropyl-2-(1H-1,2,4-triazol-1-yl)acetamide C₁₃H₁₄BrN₅O 2-Bromophenyl, triazole, isopropyl 295.0192 (HR-MS) HR-MS confirmed structure
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine C₃₃H₃₂BrN₇O₄ 2-Bromo-benzyl-triazole, quinazoline ~694.5 (calc.) Melting point: 94–97°C
2-Bromo-N-(1-cyano-cyclohexyl)-acetamide C₉H₁₃BrN₂O Cyano-cyclohexyl, bromoacetamide 245.116 CAS: 3068-34-6

Key Observations

Halogen Influence: The 2-bromo-benzyl group in the target compound enhances steric bulk and lipophilicity compared to pyridine () or triazole () analogs. Bromine’s electron-withdrawing effects may also alter reactivity in substitution reactions .

Biological Activity Context: The triazole-containing analog in ([6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine) demonstrates that bromo-benzyl groups paired with heterocycles (e.g., triazole, quinazoline) are explored for enzyme inhibition (e.g., IDO1 targets).

Thermal Stability: The triazole-quinazoline derivative () with a 2-bromo-benzyl group has a melting point of 94–97°C, indicating moderate thermal stability. This contrasts with the lower molecular weight 2-bromo-N-(1-cyano-cyclohexyl)-acetamide (), which lacks aromatic stabilization .

Research Implications and Gaps

  • Structural Characterization : Tools like HR-MS () and crystallography software (e.g., SHELX, ; ORTEP-3, ) are critical for validating such compounds .
  • Functional Studies : The absence of direct biological data for the target compound highlights a research gap. Analogous compounds (e.g., ’s IDO1 inhibitors) suggest avenues for testing .

Biological Activity

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo group, a chloro substituent, and an isopropyl moiety attached to an acetamide backbone. This unique combination of functional groups contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for cytotoxic effects against various cancer cell lines. The compound demonstrates selective toxicity, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Cell Line IC50 (µM) Mechanism
FaDu (hypopharyngeal cancer)5.0Induction of apoptosis
MCF-7 (breast cancer)3.5Inhibition of tubulin polymerization
A549 (lung cancer)4.0ROS generation leading to ER stress

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could serve as a lead for developing new anticancer therapies.

Anticholinesterase Activity

The compound has also been investigated for its potential as an anticholinesterase agent. Inhibiting AChE can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease. Preliminary results show that this compound exhibits significant inhibitory activity against AChE:

Enzyme Inhibition (%) Reference Compound
AChE85Donepezil
BChE70Rivastigmine

These findings underscore the compound's potential as a therapeutic agent in neurodegenerative diseases.

Case Studies

  • Study on Cancer Cell Lines :
    A study evaluating the effects of this compound on various cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis in FaDu cells through ROS-mediated pathways .
  • Alzheimer's Disease Model :
    In a model simulating Alzheimer's disease, the compound demonstrated promising results by inhibiting both AChE and BChE, suggesting potential efficacy in enhancing cognitive function through cholinergic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.